3-Amino-3-(4,5-dibromofuran-2-yl)propanoic acid
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Overview
Description
3-Amino-3-(4,5-dibromofuran-2-yl)propanoic acid is an organic compound characterized by the presence of an amino group and a dibromofuran moiety attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of furan to obtain 4,5-dibromofuran, which is then reacted with appropriate reagents to introduce the amino and propanoic acid functionalities .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4,5-dibromofuran-2-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dehalogenated products.
Substitution: The dibromo groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce dehalogenated compounds .
Scientific Research Applications
3-Amino-3-(4,5-dibromofuran-2-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4,5-dibromofuran-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(4,5-dichlorofuran-2-yl)propanoic acid
- 3-Amino-3-(4,5-difluorofuran-2-yl)propanoic acid
- 3-Amino-3-(4,5-diiodofuran-2-yl)propanoic acid
Uniqueness
3-Amino-3-(4,5-dibromofuran-2-yl)propanoic acid is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. The bromine atoms can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C7H7Br2NO3 |
---|---|
Molecular Weight |
312.94 g/mol |
IUPAC Name |
3-amino-3-(4,5-dibromofuran-2-yl)propanoic acid |
InChI |
InChI=1S/C7H7Br2NO3/c8-3-1-5(13-7(3)9)4(10)2-6(11)12/h1,4H,2,10H2,(H,11,12) |
InChI Key |
KVMHKHVVZBVPMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1Br)Br)C(CC(=O)O)N |
Origin of Product |
United States |
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